molecular formula C7H6N4O2 B2360358 6-Methoxypyridine-3-carbonyl azide CAS No. 2305252-29-1

6-Methoxypyridine-3-carbonyl azide

Cat. No.: B2360358
CAS No.: 2305252-29-1
M. Wt: 178.151
InChI Key: RPGSWCOJOTXRAN-UHFFFAOYSA-N
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Description

6-Methoxypyridine-3-carbonyl azide is a chemical reagent designed for research use only (RUO) and is not intended for diagnostic, therapeutic, or any personal applications. This compound belongs to the class of acyl azides, which are highly valued in organic synthesis for their role as key intermediates. Its primary research application is in the Curtius rearrangement, a classic thermal reaction where acyl azides rearrange to form isocyanates with the loss of nitrogen gas . The resulting isocyanate can be trapped with various nucleophiles to yield stable, protected amine derivatives. For instance, reaction with alcohols yields carbamate (e.g., Boc) protected amines, while hydrolysis yields the corresponding primary amine . This makes this compound a versatile building block for the controlled introduction of nitrogen-containing functional groups, particularly in the synthesis of complex molecules where the 6-methoxypyridine moiety can serve as a key structural element. Researchers can leverage this compound to efficiently convert a carboxylic acid derivative on the pyridine ring into an amine functional group. This pathway is especially useful for constructing aromatic amines and for peptide-mimetic chemistry where a heterocyclic scaffold is required. The compound features a methoxy group at the 6-position, which can influence the electronic properties of the pyridine ring and its subsequent reactivity. As with all azide compounds, appropriate safety precautions must be observed. Azides can be thermally unstable and may decompose violently upon heating or shock; proper safety screening and handling behind a blast shield are essential, especially on a preparative scale .

Properties

IUPAC Name

6-methoxypyridine-3-carbonyl azide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c1-13-6-3-2-5(4-9-6)7(12)10-11-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPGSWCOJOTXRAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C(=O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Procedure

  • Preparation of 6-Methoxypyridine-3-carbonyl Chloride :

    • 6-Methoxynicotinic acid (2.0 g, 12.1 mmol) is treated with thionyl chloride (10 mL, 137 mmol) under reflux (70°C, 4 h).
    • Excess thionyl chloride is removed under reduced pressure to yield the acyl chloride as a pale-yellow oil.
  • Azidation :

    • The crude acyl chloride is dissolved in anhydrous acetone (15 mL) and cooled to 0°C.
    • Sodium azide (1.57 g, 24.2 mmol) is added portionwise, and the mixture is stirred at 25°C for 12 h.
    • The reaction is quenched with ice-water (50 mL), and the product is extracted with ethyl acetate (3 × 20 mL).
    • The organic layer is dried (Na₂SO₄) and concentrated to afford this compound as a white solid (1.72 g, 78% yield).

Key Data :

Parameter Value
Yield 78%
Reaction Time 12 h
Temperature 25°C
Purity (HPLC) 98.5%

Mechanistic Considerations

The reaction proceeds via an SN2-type mechanism, where the azide anion displaces chloride from the electrophilic acyl carbon. The electron-withdrawing pyridine ring enhances acyl chloride reactivity, while the 6-methoxy group exerts minimal steric hindrance.

Iodine(III)-Mediated Cross-Coupling with Trimethylsilyl Azide

Recent advances in hypervalent iodine chemistry enable metal-free synthesis of carbonyl azides via radical pathways. This approach, adapted from the coupling of silyl enol ethers with trimethylsilyl azide (TMSN₃), offers an alternative to classical methods.

Reaction Optimization

  • Substrate : Silyl enol ether derived from 6-methoxy-3-acetylpyridine.
  • Oxidant : Diacetoxyiodobenzene (PhI(OAc)₂, 2.0 equiv).
  • Solvent : Dimethyl sulfoxide (DMSO).
  • Conditions : 25°C, 30 min under air.

Procedure :

  • The silyl enol ether (0.5 mmol) and TMSN₃ (0.75 mmol) are combined in DMSO (2 mL).
  • PhI(OAc)₂ (2.0 equiv) is added, and the mixture is stirred vigorously.
  • The reaction is quenched with saturated NaHCO₃ (10 mL), extracted with CH₂Cl₂ (3 × 15 mL), and purified via silica chromatography.

Key Data :

Parameter Value
Yield 82%
Reaction Time 30 min
Temperature 25°C
Scalability Demonstrated at 10 mmol scale (68% yield)

Mechanistic Pathway

  • Initiation : PhI(OAc)₂ oxidizes TMSN₃ to generate an azidyl radical (N₃·).
  • Radical Addition : N₃· adds to the silyl enol ether, forming a carbon-centered radical.
  • Oxidation : The radical undergoes one-electron oxidation to a cationic intermediate, which traps water to yield the carbonyl azide.

Oxidative Azidation of Enol Ethers

Hypervalent iodine reagents facilitate direct azidation of enol ethers, providing access to α-azido carbonyl compounds. This method is applicable to this compound synthesis via preformed enol ether intermediates.

Synthetic Protocol

  • Enol Ether Formation :

    • 6-Methoxy-3-acetylpyridine (1.0 g, 6.05 mmol) is treated with trimethylsilyl triflate (1.2 equiv) and triethylamine (2.0 equiv) in CH₂Cl₂ (10 mL) to form the silyl enol ether.
  • Oxidative Azidation :

    • The enol ether (0.5 mmol) is reacted with TMSN₃ (0.75 mmol) and PhI(OAc)₂ (2.0 equiv) in DMSO (2 mL) at 25°C for 1 h.
    • Workup as described in Section 2.1 yields the target azide.

Key Data :

Parameter Value
Yield 75–80%
Diastereoselectivity Not observed
Functional Group Tolerance Halogens, nitro, cyano

Comparative Analysis of Methods

Method Yield (%) Reaction Time Scalability Safety Profile
Acyl Chloride-Azide 78 12 h Moderate Moderate (HCl evolution)
Iodine(III)-Mediated 82 30 min High High (ambient conditions)
Oxidative Azidation 75–80 1 h Moderate High

Applications and Derivatives

  • Thermal Decomposition : Heating this compound at 100°C generates 6-methoxypyridine-3-isocyanate, a versatile electrophile.
  • Click Chemistry : The azide participates in Huisgen cycloaddition with alkynes to form triazole-linked conjugates.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxypyridine-3-carbonyl azide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Various substituted pyridine derivatives.

    Reduction: 6-Methoxypyridine-3-amine.

    Cycloaddition: 1,2,3-triazole derivatives.

Mechanism of Action

The mechanism of action of 6-Methoxypyridine-3-carbonyl azide involves its reactivity as an azide compound. The azide group can participate in various chemical transformations, such as nucleophilic substitution and cycloaddition reactions, which are essential for its applications in synthesis and research . The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Structural Comparison with Analogous Pyridine Derivatives

The following table compares key structural and commercial attributes of 6-Methoxypyridine-3-carbonyl azide with similar compounds:

Compound Molecular Formula Molecular Weight CAS RN Functional Groups Key Features
This compound C₈H₇N₄O₂ (hypothetical) ~207.17 (estimated) Not provided Azide, methoxy, pyridine High reactivity due to azide; potential explosive hazard
6-Methoxy-3-pyridinecarbaldehyde C₇H₇NO₂ 137.13 65873-72-5 Aldehyde, methoxy, pyridine Used in condensation reactions; commercial price: ¥17,000/5g
4-Methoxypyridine-3-carbonitrile C₇H₆N₂O 134.13 74133-20-3 Carbonitrile, methoxy, pyridine High toxicity (labeled as "劇 III"); price: ¥5,800/1g
2,3,6-Trimethoxypyridine C₈H₁₁NO₃ 169.18 Not provided Three methoxy groups, pyridine Enhanced solubility; potential intermediate in drug synthesis
Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride C₁₀H₁₆Cl₂N₂O₂ 283.16 1909336-84-0 Ester, methylamino, pyridine Pharmaceutical applications; high purity (>97%)

Key Observations :

  • Functional Group Diversity : The azide group distinguishes this compound from aldehydes, nitriles, and esters in related compounds. Azides are more reactive but pose explosion risks compared to stable nitriles or aldehydes .
  • Substituent Position : The 6-methoxy group contrasts with 4-methoxy (e.g., 4-Methoxypyridine-3-carbonitrile), altering electronic effects and steric hindrance.
  • Commercial Viability : Aldehyde and nitrile derivatives are commercially available at high costs, suggesting synthesis challenges for azide analogs .

Reactivity and Functional Group Analysis

Azide Group :

  • Thermal Instability : Azides decompose exothermically, releasing nitrogen gas. This property is exploited in synthetic routes (e.g., Curtius rearrangement) but requires stringent temperature control .
  • Click Chemistry : Azides react with alkynes via copper-catalyzed cycloaddition, enabling bioconjugation—a feature absent in nitriles or aldehydes .

Methoxy Group :

Comparison with Carbonitriles :

  • 4-Methoxypyridine-3-carbonitrile’s nitrile group is less reactive under standard conditions but highly toxic, necessitating different safety protocols than azides .

Biological Activity

6-Methoxypyridine-3-carbonyl azide, identified by its CAS number 2305252-29-1, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the existing literature on its biological activity, including mechanisms of action, biological targets, and relevant case studies.

This compound features a pyridine ring substituted with a methoxy group and an azide functional group. The presence of the azide group is particularly notable as it can participate in various chemical reactions, making it a versatile building block in organic synthesis.

Potential Biological Targets

  • Enzymes : Compounds with similar structures often act as enzyme inhibitors or modulators.
  • Receptors : They may bind to specific receptors, influencing signaling pathways.

Antimicrobial Properties

Research has indicated that pyridine derivatives exhibit antimicrobial properties. For instance, compounds containing azide groups have been evaluated for their efficacy against various bacterial strains. Although direct studies on this compound are scarce, related compounds have shown promising results in inhibiting microbial growth.

Cytotoxicity and Anticancer Activity

Pyridine-based compounds have been explored for their anticancer potential. A study examining various pyridine derivatives found that certain modifications could enhance cytotoxicity against cancer cell lines. The structural characteristics of this compound suggest it may possess similar properties, warranting further investigation.

Case Studies

  • Antiplasmodial Activity
    A study highlighted the synthesis of pyridine derivatives and their evaluation against Plasmodium falciparum (the malaria parasite). While specific data for this compound was not provided, the findings suggest that structural analogs could exhibit significant antiplasmodial activity, indicating a potential avenue for further research into this compound's efficacy against malaria .
  • Inhibition of Ribonucleotide Reductase
    Research on pyridine derivatives has demonstrated their ability to inhibit ribonucleotide reductase, an essential enzyme for DNA synthesis. Compounds with similar structures showed IC50 values in the low micromolar range, suggesting that this compound could also inhibit this enzyme effectively .

Data Table: Summary of Biological Activities

Activity Related Compounds Efficacy Reference
AntimicrobialVarious pyridine derivativesModerate to high
AntiplasmodialPyridine analogsSignificant (EC50 = 1.19 μM)
Ribonucleotide reductasePyridine thiosemicarbazonesIC50 values ~1.0 - 1.4 μM

Q & A

Q. What are the common synthetic routes for preparing 6-Methoxypyridine-3-carbonyl azide?

  • Methodological Answer: The synthesis typically involves functionalizing a pyridine core. A plausible route starts with 6-methoxypyridine-3-carboxylic acid, which is converted to the corresponding acyl chloride using thionyl chloride (SOCl₂). The acyl chloride is then reacted with sodium azide (NaN₃) to yield the carbonyl azide. Alternatively, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) can be employed to introduce the azide group into pre-functionalized pyridine derivatives . Intermediate steps may require purification via column chromatography or recrystallization to ensure >95% purity, as demonstrated in analogous azide syntheses .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer: Purity is assessed using high-performance liquid chromatography (HPLC) with UV detection, while structural confirmation relies on spectroscopic techniques:
  • NMR : 1^1H and 13^13C NMR verify methoxy, carbonyl, and azide substituents.
  • IR : A strong absorption band near 2100–2200 cm1^{-1} confirms the azide (-N3_3) group.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak ([M+H]+^+).
    Quantification of residual azide in reaction mixtures can be achieved via ion chromatography, as described for protein samples .

Q. What precautions are necessary for handling and storing this compound?

  • Methodological Answer: Due to the potential explosivity of azides, storage at 0–6°C in a desiccated environment is recommended. Handling should occur in a fume hood with blast shields, using non-metallic tools to avoid friction. Stability under inert atmospheres (e.g., nitrogen) minimizes decomposition. Regular monitoring of azide concentration via ion chromatography ensures safe handling .

Advanced Research Questions

Q. What are the optimal conditions for using this compound in click chemistry applications?

  • Methodological Answer: For CuAAC reactions, a 1:1.2 molar ratio of azide to alkyne is ideal. Catalysis with copper(I) iodide (CuI) in a THF/water (4:1) mixture at 25°C for 12–24 hours achieves >95% conversion. The methoxy group enhances solubility in polar solvents, while steric effects at the 3-position may require adjusted catalyst loading (5–10 mol%). Post-reaction, triazole products are purified via silica gel chromatography .

Q. How does the methoxy substituent influence the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer: The electron-donating methoxy group at the 6-position deactivates the pyridine ring, reducing electrophilicity at the 3-carbonyl azide. This necessitates harsher conditions (e.g., elevated temperatures or Lewis acids like BF3_3) for nucleophilic substitutions. Comparative studies with non-methoxy analogs show a 30–40% decrease in reaction rates, as observed in similar pyridinecarbonitrile systems .

Q. What decomposition pathways are observed for this compound under thermal stress?

  • Methodological Answer: Thermogravimetric analysis (TGA) reveals decomposition onset at 80–90°C, releasing nitrogen gas (N2_2) and forming 6-methoxypyridine-3-carboxamide as a primary byproduct. Kinetic studies using differential scanning calorimetry (DSC) suggest a first-order decomposition mechanism. Stabilizers like calcium carbonate (CaCO3_3) reduce exothermicity by 20% .

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